molecular formula C16H9FN2O2 B7784755 2-(4-FLUOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE

2-(4-FLUOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE

Cat. No.: B7784755
M. Wt: 280.25 g/mol
InChI Key: LAIVYPCSCZOLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-FLUOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cu(II) salts are commonly used as oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include sulfonated derivatives, reduced chromeno-pyrazole compounds, and substituted fluorophenyl derivatives .

Scientific Research Applications

2-(4-FLUOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the inhibition of specific enzymes and signaling pathways, leading to its observed biological activities. The primary mechanism studies indicate that the reaction involves a free-radical process as well as terminal alkyne C–H activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-FLUOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)chromeno[4,3-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O2/c17-10-5-7-11(8-6-10)19-9-13-15(18-19)12-3-1-2-4-14(12)21-16(13)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIVYPCSCZOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C=C3C(=O)O2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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